![molecular formula C14H11FO B14020281 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14020281.png)
2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the biphenyl structure, along with an aldehyde functional group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde typically involves multi-step organic reactions One common method is the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl core This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base
Industrial Production Methods
Industrial production of 2’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde may involve similar synthetic routes as those used in laboratory settings, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 2’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 2’-Fluoro-2-methyl-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Fluoro-[1,1’-biphenyl]-4-carbaldehyde: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
2-Methyl-[1,1’-biphenyl]-4-carbaldehyde: Lacks the fluorine atom, which may influence its binding affinity and selectivity for certain targets.
4-Fluoro-2-methylbenzaldehyde: A simpler structure with only one aromatic ring, which may result in different chemical and physical properties.
Uniqueness
2’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde is unique due to the combination of the fluorine atom, methyl group, and aldehyde functional group on the biphenyl scaffold. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H11FO |
|---|---|
Molekulargewicht |
214.23 g/mol |
IUPAC-Name |
4-(2-fluorophenyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C14H11FO/c1-10-8-11(9-16)6-7-12(10)13-4-2-3-5-14(13)15/h2-9H,1H3 |
InChI-Schlüssel |
PKJUKERPCKTTMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C=O)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B14020200.png)
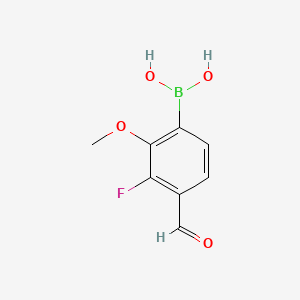
![1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14020207.png)
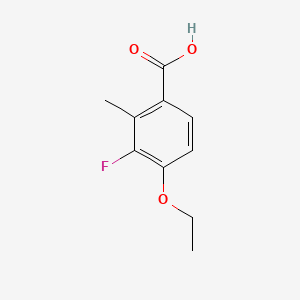
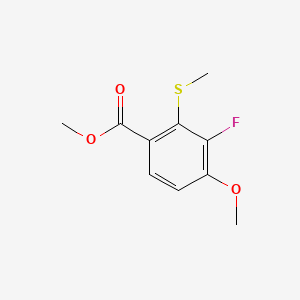

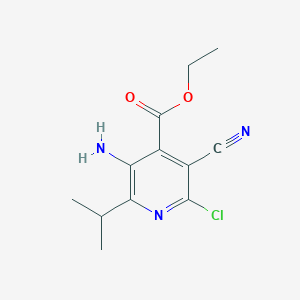
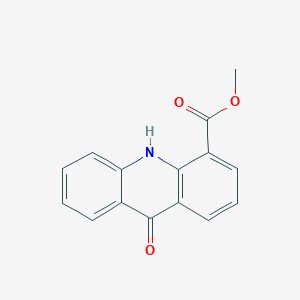

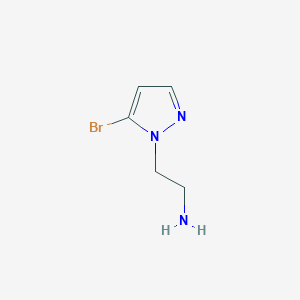
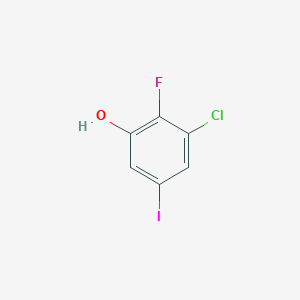
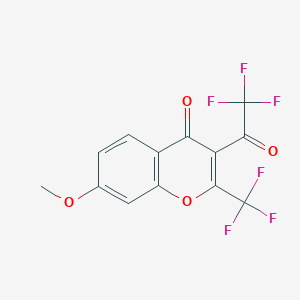
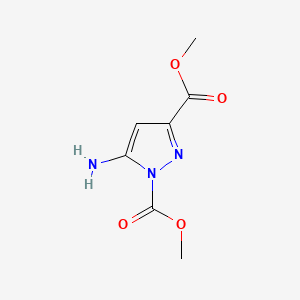
![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(propan-2-ol)](/img/structure/B14020292.png)
